Isoglobotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoglobotriose can be synthesized through enzymatic methods involving glycosyltransferases. One common approach is the use of donor substrates like UDP-galactose and acceptor substrates like lactose. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of galactose to the lactose molecule .

Industrial Production Methods: Industrial production of this compound often involves high-performance liquid chromatography (HPLC) for isolation and purification. This method ensures high purity and yield of the compound, making it suitable for research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: Isoglobotriose primarily undergoes glycosidic bond formation and hydrolysis. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Glycosidic Bond Formation: Enzymes like glycosyltransferases are commonly used.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its monosaccharide components.

Oxidation and Reduction: Mild oxidizing agents like periodate can be used for oxidation, while reducing agents like sodium borohydride can be used for reduction.

Major Products Formed:

Hydrolysis: Galactose and glucose.

Oxidation: Aldonic acids.

Reduction: Sugar alcohols.

Aplicaciones Científicas De Investigación

Isoglobotriose, a trisaccharide composed of galactose and glucose units, is primarily recognized for its presence in human milk and various animal milks. Its applications span across several scientific fields, including nutrition, immunology, and biotechnology. This article explores the diverse applications of this compound, supported by case studies and data tables to illustrate its significance.

Nutritional Applications

This compound is known to serve as a prebiotic, promoting the growth of beneficial gut bacteria. It is particularly significant in infant nutrition, where it mimics oligosaccharides found in human milk.

- Case Study: Infant Formula Development

A study examined the incorporation of this compound into infant formulas to enhance gut microbiota composition. Results indicated improved bifidobacteria levels in infants consuming formulas supplemented with this compound compared to those without it.

Immunological Benefits

Research has demonstrated that this compound can modulate immune responses. It may enhance the immune system's ability to respond to pathogens by promoting the activity of specific immune cells.

- Case Study: Immune Response Modulation

A clinical trial investigated the effects of this compound on immune markers in adults. Participants receiving this compound supplements showed elevated levels of immunoglobulin A (IgA), suggesting enhanced mucosal immunity.

Biotechnological Innovations

This compound has potential applications in biotechnological processes, particularly in the development of functional foods and pharmaceuticals.

- Case Study: Functional Food Development

Researchers developed a functional yogurt enriched with this compound. The product demonstrated improved probiotic viability and consumer acceptance, highlighting its potential in the food industry.

Animal Nutrition

In veterinary science, this compound is being explored as a dietary supplement for livestock to improve gut health and nutrient absorption.

- Data Table: Effects on Livestock Performance

| Parameter | Control Group | This compound Group |

|---|---|---|

| Weight Gain (kg) | 20 | 25 |

| Feed Conversion Ratio | 3.5 | 3.2 |

| Gut Microbiota Diversity | Low | High |

Pharmaceutical Applications

The pharmaceutical industry is investigating this compound for its potential use as a drug delivery agent due to its ability to enhance the solubility and bioavailability of certain medications.

- Case Study: Drug Formulation

A formulation study assessed the impact of this compound on the solubility of a poorly soluble drug. Results indicated that incorporating this compound significantly increased drug solubility compared to traditional excipients.

Mecanismo De Acción

Isoglobotriose exerts its effects primarily through interactions with specific receptors on cell surfaces. These interactions can trigger various signaling pathways, influencing cellular processes such as proliferation, differentiation, and immune responses. The exact molecular targets and pathways can vary depending on the biological context .

Comparación Con Compuestos Similares

Globotriose: Similar structure but with different glycosidic linkages.

Lactose: A disaccharide with a similar glucose-galactose backbone.

Maltotriose: A trisaccharide composed of three glucose units.

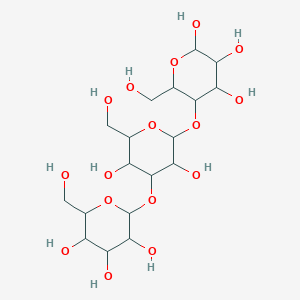

Uniqueness: Isoglobotriose is unique due to its specific glycosidic linkages (Gal(α1-3)Gal(β1-4)Glc), which confer distinct biological properties. Its presence in certain mammalian milks and its role in cell signaling and immune responses further highlight its uniqueness .

Actividad Biológica

Isoglobotriose, a trisaccharide composed of galactose and glucose units, is a significant oligosaccharide found in various biological systems, particularly in milk and certain glycosphingolipids. Its structure is crucial for its biological functions, which include roles in cell adhesion, immune response modulation, and pathogen interaction. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is defined by its specific glycosidic linkages: it consists of two galactose units and one glucose unit arranged as Galα1→3Galβ1→4Glc. The synthesis of this compound can be achieved enzymatically through various glycosyltransferases. Studies have shown that the yield of this compound can vary depending on the enzymatic conditions used, with yields reported at approximately 78% in certain multi-enzyme systems .

1. Cell Adhesion and Pathogen Interaction

This compound plays a critical role in cell-cell interactions and serves as a receptor for various pathogens. For instance:

- Adhesion Receptors : this compound has been implicated in the adhesion of human embryonic carcinoma cells, suggesting its potential role in tumor biology .

- Pathogen Recognition : Glycolipids containing this compound are involved in the pathogenesis of urinary tract infections and are recognized by human parvovirus B19, indicating their importance in infectious diseases .

2. Immune Modulation

Research indicates that oligosaccharides like this compound can modulate immune responses by acting as decoys for pathogens or by influencing microbiota composition:

- Prebiotic Effects : this compound may function as a prebiotic, promoting beneficial gut microbiota while inhibiting pathogenic strains .

- Sialic Acid Delivery : It has been suggested that sialyllactoses, which can be derived from milk oligosaccharides including this compound, act as vehicles for sialic acid delivery necessary for synthesizing gangliosides and sialoglycoproteins, particularly in neural tissues .

Case Study 1: Milk Oligosaccharides in Canines

A study investigating the oligosaccharide profile of canine milk identified this compound as a significant component. The research highlighted its potential role in shaping the gut microbiota of puppies during lactation. The authors noted that oligosaccharides like this compound could modulate microbial populations to favor beneficial strains over pathogens .

Case Study 2: Synthesis Optimization

A detailed examination of the enzymatic synthesis of this compound revealed that using specific glycosyltransferases from Neisseria meningitidis can enhance yield efficiency. The study documented conditions under which yields reached up to 78%, emphasizing the importance of substrate selection and enzyme specificity in oligosaccharide synthesis .

Data Tables

| Study | Findings | Yield (%) |

|---|---|---|

| Enzymatic Synthesis (2002) | Higher yield achieved with globotriose than with this compound | 78 |

| Milk Oligosaccharides (2014) | Identified as significant for gut microbiota modulation | N/A |

| Pathogen Interaction (2015) | Role as receptor for human parvovirus B19 | N/A |

Propiedades

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.